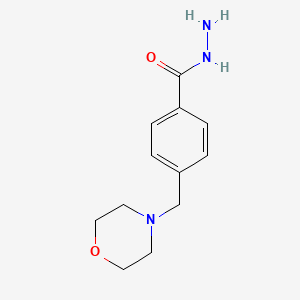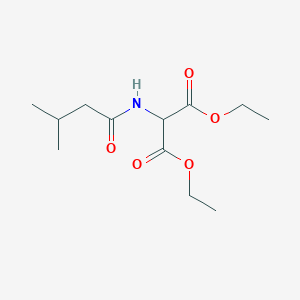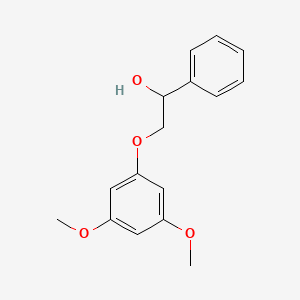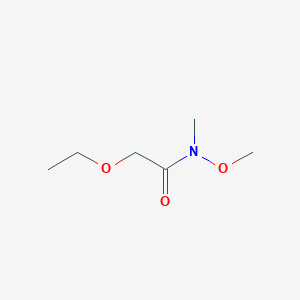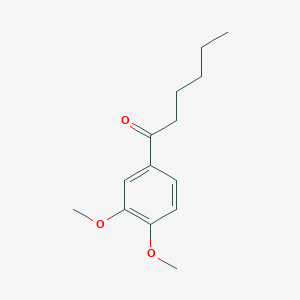
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide
Vue d'ensemble
Description
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a domino reaction, which involves the reduction or oxidation followed by cyclization of suitable precursors.
Introduction of the Acetohydrazide Moiety: This step involves the reaction of the tetrahydroquinoline derivative with hydrazine hydrate under appropriate conditions to form the acetohydrazide.
Analyse Des Réactions Chimiques
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of antiviral, antibacterial, and anticancer agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphodiesterase, leading to various biological effects such as vasodilation and anti-inflammatory responses . The compound’s hydrazide moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.
Comparaison Avec Des Composés Similaires
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetohydrazide can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Tetrahydroisoquinolines: These analogs share a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetohydrazide moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-14-11(16)6-17-8-2-3-9-7(5-8)1-4-10(15)13-9/h2-3,5H,1,4,6,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJBXWHALKXVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

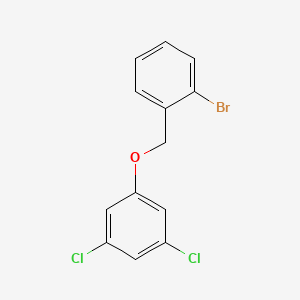
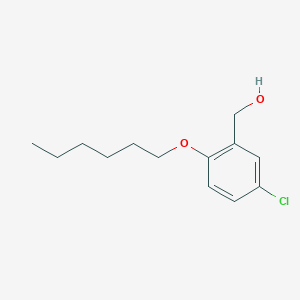
![1-Bromo-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858579.png)
![1-Bromo-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7858591.png)
